Usp15-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

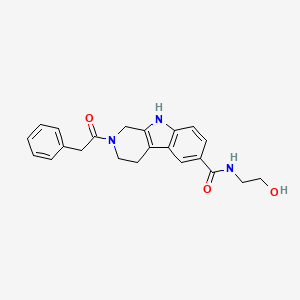

Structure

3D Structure

特性

分子式 |

C22H23N3O3 |

|---|---|

分子量 |

377.4 g/mol |

IUPAC名 |

N-(2-hydroxyethyl)-2-(2-phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |

InChI |

InChI=1S/C22H23N3O3/c26-11-9-23-22(28)16-6-7-19-18(13-16)17-8-10-25(14-20(17)24-19)21(27)12-15-4-2-1-3-5-15/h1-7,13,24,26H,8-12,14H2,(H,23,28) |

InChIキー |

GVWIQMYLHREBIR-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC2=C1C3=C(N2)C=CC(=C3)C(=O)NCCO)C(=O)CC4=CC=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

Usp15-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Usp15-IN-1 is a potent small molecule inhibitor of Ubiquitin Specific Peptidase 15 (USP15), a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes. Dysregulation of USP15 has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on the established functions of its target, USP15. The guide summarizes key quantitative data, details relevant experimental protocols for inhibitor characterization, and visualizes the core signaling pathways modulated by USP15.

Core Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of USP15. USP15 functions by removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation or altering their activity and localization. By inhibiting USP15, this compound effectively increases the ubiquitination levels of USP15 substrates, leading to their subsequent degradation or functional modulation. This interruption of USP15's deubiquitinating activity forms the basis of the therapeutic potential of this compound.

Data Presentation: Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound. It is important to note that this information is primarily sourced from commercial suppliers and has not been independently verified in peer-reviewed literature.

Table 1: In Vitro Inhibitory Activity

| Target | Parameter | Value (μM) |

| USP15 | IC50 | 3.76[1] |

Table 2: Anti-proliferative Activity

| Cell Line Type | Parameter | Value (μM) |

| Non-small cell lung carcinoma | IC50 | 1.94[1] |

| Leukemia | IC50 | 2.22[1] |

Signaling Pathways Modulated by USP15

USP15 is a key regulator of several critical signaling pathways. Inhibition of USP15 by this compound is expected to modulate these pathways by altering the stability and activity of their key components.

Transforming Growth Factor-β (TGF-β) Signaling

USP15 is a positive regulator of the TGF-β signaling pathway. It achieves this by deubiquitinating and stabilizing the TGF-β type I receptor (TβRI) and the receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3.[2][3] By inhibiting USP15, this compound would lead to the ubiquitination and subsequent degradation of TβRI and R-SMADs, thereby attenuating TGF-β signaling.

Nuclear Factor-κB (NF-κB) Signaling

USP15 can act as a positive regulator of NF-κB signaling.[4] It has been shown to deubiquitinate and stabilize key components of the NF-κB pathway, such as TAB2 and TAB3, which are essential for the activation of the IKK complex.[4] Inhibition of USP15 by this compound would therefore be expected to suppress NF-κB activation by promoting the degradation of these signaling intermediates.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of a USP15 inhibitor like this compound.

In Vitro Deubiquitinase (DUB) Assay

This assay directly measures the enzymatic activity of USP15 and its inhibition by this compound.

Objective: To determine the IC50 value of this compound against USP15.

Materials:

-

Recombinant human USP15 enzyme

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.05% Tween-20)[5]

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.

-

Add a defined concentration of recombinant USP15 enzyme to each well of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the fluorogenic ubiquitin substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission for Rhodamine110) over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of TGF-β Pathway Activation

This cell-based assay assesses the effect of this compound on a downstream event in the TGF-β signaling pathway.

Objective: To determine if this compound can inhibit TGF-β-induced phosphorylation of SMAD2.

Materials:

-

A suitable cell line (e.g., HeLa, HEK293T)

-

This compound

-

TGF-β1 ligand

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SMAD2, anti-SMAD2, anti-USP15, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated SMAD2 to total SMAD2.

NF-κB Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB and its modulation by this compound.

Objective: To assess the inhibitory effect of this compound on NF-κB activation.

Materials:

-

A cell line stably or transiently expressing an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

This compound

-

NF-κB stimulus (e.g., TNFα or IL-1β)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cell line in a white, clear-bottom 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα) for a specified time (e.g., 6-8 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

-

Calculate the fold induction of NF-κB activity and the percentage of inhibition by this compound.

Cell Viability Assay

This assay determines the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the IC50 of this compound for cell viability in specific cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., non-small cell lung carcinoma, leukemia cell lines)

-

This compound

-

Cell culture medium and supplements

-

A viability assay reagent (e.g., MTT, MTS, or a reagent based on ATP content like CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a USP15 inhibitor like this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of USP15. Its mechanism of action is centered on the direct inhibition of USP15's deubiquitinase activity, leading to the modulation of key signaling pathways such as TGF-β and NF-κB. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other potential USP15 inhibitors, which will be crucial for advancing our understanding of USP15 in health and disease and for the development of novel therapeutics. Further studies in peer-reviewed settings are necessary to expand upon the currently available quantitative data and to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. USP15 potentiates NF-κB activation by differentially stabilizing TAB2 and TAB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. life-science-alliance.org [life-science-alliance.org]

The Multifunctional Deubiquitinase USP15: A Technical Guide to Its Core Functions, Regulatory Pathways, and Therapeutic Potential

Abstract Ubiquitin-Specific Peptidase 15 (USP15) is a multifaceted deubiquitinating enzyme (DUB) that plays a critical role in the regulation of numerous cellular processes by reversing protein ubiquitination.[1][2] As a member of the largest family of DUBs, USP15 utilizes its catalytic activity to remove ubiquitin moieties from a diverse range of substrate proteins, thereby controlling their stability, localization, and function.[3][4][5] This technical guide provides an in-depth exploration of USP15's function, with a focus on its regulatory roles in key signaling pathways, including Transforming Growth Factor-β (TGF-β), Nuclear Factor-κB (NF-κB), antiviral innate immunity, and the DNA Damage Response (DDR). We summarize its known substrates, provide detailed methodologies for its experimental study, and discuss its emerging significance as a therapeutic target in oncology and inflammatory diseases.[2][6][7]

Introduction to USP15

The covalent attachment of ubiquitin to proteins, a process known as ubiquitination, is a fundamental post-translational modification that governs a vast array of cellular functions, from protein degradation to signal transduction.[1][5] This process is dynamically reversed by deubiquitinating enzymes (DUBs).[1] USP15 is a cysteine protease belonging to the Ubiquitin-Specific Protease (USP) family, the largest subclass of DUBs in the human genome.[6][8]

Structurally, USP15 contains multiple functional domains, including an N-terminal region with Domains present in Ubiquitin-Specific Proteases (DUSP) and a Ubiquitin-Like (UBL) domain, which are crucial for substrate recognition and protein-protein interactions.[4][9] Its catalytic activity resides in a conserved USP domain containing a catalytic triad of cysteine, histidine, and aspartate residues.[6][10] USP15 is known to cleave various polyubiquitin chain linkages, including Lys48-linked chains that target proteins for proteasomal degradation, and Lys63-linked chains involved in signaling scaffolds.[3] Through its diverse interactions and catalytic functions, USP15 has emerged as a pivotal regulator of cellular homeostasis and a key factor in the pathogenesis of various diseases.[2][4]

The Role of USP15 in Key Cellular Signaling Pathways

USP15 exerts its influence across several critical signaling networks. Its ability to deubiquitinate key signaling components often acts as a switch that can fine-tune the cellular response to external and internal stimuli.

TGF-β and BMP Signaling Pathway

USP15 is a critical positive regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][11] In advanced cancers like glioblastoma, the TGF-β pathway often acts as an oncogenic factor, and high USP15 expression correlates with high TGF-β activity.[11][12]

-

Mechanism of Action : USP15 binds to the SMAD7-SMURF2 E3 ubiquitin ligase complex.[1][11] This interaction allows USP15 to oppose the SMURF2-mediated ubiquitination and subsequent degradation of the Type I TGF-β receptor (TβRI).[1][13] By deubiquitinating and stabilizing TβRI, USP15 enhances the cellular response to TGF-β ligands, leading to increased phosphorylation of downstream SMAD proteins.[11][14] Additionally, USP15 can directly deubiquitinate and stabilize receptor-regulated SMADs (R-SMADs), further amplifying the signal.[3][4]

NF-κB Signaling: A Dual Regulatory Role

The function of USP15 in the NF-κB pathway is complex and appears to be highly context-dependent, with studies reporting both activating and suppressive roles.[1]

-

Activation : USP15 can potentiate NF-κB activation in response to stimuli like TNFα and IL-1β.[15] It achieves this by interacting with the TAK1-TAB complex and stabilizing the key adaptors TAB2 and TAB3.[15] USP15 inhibits both the proteasomal and autophagic degradation of TAB2/3, ensuring robust activation of the downstream IKK complex.[15] In some cancers, USP15 has also been shown to deubiquitinate and stabilize the p65 subunit of NF-κB.[1]

-

Suppression : In other contexts, USP15 associates with the COP9 signalosome (CSN) complex.[1][4] Through this association, USP15 can deubiquitinate and stabilize IκBα, the primary inhibitor of the NF-κB complex.[1][2][4] By preventing IκBα degradation, USP15 effectively sequesters NF-κB in the cytoplasm and dampens the inflammatory response.[1]

Antiviral Innate Immunity

USP15 is a crucial positive regulator of the RIG-I-like receptor (RLR) pathway, which detects viral RNA and initiates a type I interferon (IFN) response.[16][17]

-

Mechanism of Action : The E3 ligase TRIM25 is essential for the activation of the viral RNA sensor RIG-I through K63-linked ubiquitination.[16] However, TRIM25 itself is targeted for proteasomal degradation via K48-linked ubiquitination by the Linear Ubiquitin Assembly Complex (LUBAC).[17][18] USP15 directly interacts with and deubiquitinates TRIM25, specifically removing the degradative K48-linked chains.[16][17] This stabilization of TRIM25 ensures a sustained and effective RIG-I-mediated production of type I IFN, leading to a robust antiviral state.[4][16] Depletion of USP15 results in decreased IFN production and enhanced viral replication.[17]

DNA Damage Response and Genome Integrity

USP15 is integral to the maintenance of genomic stability through its role in the DNA Damage Response (DDR), specifically in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[2][6]

-

Mechanism of Action : Following a DSB, USP15 is phosphorylated and recruited to the damage site by the mediator protein MDC1.[6][19] At the break site, USP15's primary role is to deubiquitinate BARD1, the binding partner of the critical tumor suppressor BRCA1.[2][6] This deubiquitination step is crucial for the stable retention of the BRCA1/BARD1 complex at the DSB, which is a prerequisite for efficient HR repair.[6] Consequently, the loss of USP15 function impairs HR, leading to genomic instability and hypersensitivity to therapies like PARP inhibitors, which are particularly effective against HR-deficient cells.[6][20]

Summary of USP15 Substrates and Interactions

The functional diversity of USP15 is reflected in its wide range of identified substrates. The table below summarizes key substrates and the functional consequences of their deubiquitination by USP15.

| Substrate | E3 Ligase Counterpart | Functional Outcome of Deubiquitination by USP15 | Key Pathway |

| TβRI (ALK5) | SMURF2 | Stabilization; enhanced signaling | TGF-β |

| R-SMADs | SMURF1 | Stabilization; enhanced signaling | TGF-β / BMP |

| TRIM25 | LUBAC | Stabilization; sustained antiviral response | Antiviral Immunity |

| BARD1 | Not specified | Retention at DSBs; promotes HR repair | DNA Damage Response |

| TAB2 / TAB3 | Not specified | Stabilization; enhanced NF-κB activation | NF-κB |

| IκBα | SCF-β-TrCP | Stabilization; suppression of NF-κB activation | NF-κB |

| MDM2 | Itself | Stabilization; promotes p53 degradation | p53 Signaling |

| p53 | MDM2 | Stabilization; promotes p53 activity | p53 Signaling |

| FUS | Not specified | Stabilization; maintains genome integrity | DNA Damage Response |

Methodologies for Studying USP15 Function

Investigating the function of USP15 requires a combination of biochemical, molecular, and cell-based assays. Below are protocols for key experiments.

In Vitro Deubiquitination Assay

-

Principle : To directly assess the catalytic activity of USP15 on a specific ubiquitinated substrate.

-

Methodology :

-

Substrate Preparation : Generate a ubiquitinated substrate in vitro using a purified E1 activating enzyme, an E2 conjugating enzyme, a specific E3 ligase (e.g., SMURF2 for TβRI), and biotinylated ubiquitin. Purify the ubiquitinated substrate.

-

DUB Reaction : Incubate the ubiquitinated substrate with varying concentrations of recombinant, purified USP15 (wild-type and a catalytically inactive mutant, e.g., C269S, as a negative control) in DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) at 37°C for 1-2 hours.

-

Detection : Terminate the reaction by adding SDS-PAGE loading buffer and heating. Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Analysis : Perform a Western blot using an antibody against the substrate to observe the shift from high-molecular-weight ubiquitinated species to the lower-molecular-weight unmodified form. Alternatively, use streptavidin-HRP to detect the biotinylated ubiquitin signal. A decrease in the ubiquitinated substrate in the presence of wild-type USP15, but not the mutant, confirms its DUB activity.

-

Co-Immunoprecipitation (Co-IP) for Protein Interaction

-

Principle : To determine if USP15 physically interacts with a putative substrate or binding partner within a cellular context.

-

Methodology :

-

Cell Culture and Lysis : Culture HEK293T or other suitable cells, optionally transfecting with tagged versions of USP15 and the protein of interest (e.g., Flag-USP15 and HA-TRIM25). Lyse the cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and DUB inhibitors (e.g., PR-619, NEM).

-

Immunoprecipitation : Pre-clear the lysate with protein A/G agarose beads. Incubate the cleared lysate with an antibody against one of the proteins (e.g., anti-Flag antibody) overnight at 4°C.

-

Capture and Wash : Add fresh protein A/G beads to capture the antibody-protein complexes. Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific binders.

-

Elution and Detection : Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the input lysate and the immunoprecipitated samples by Western blotting using antibodies against both USP15 and the putative interacting protein. The presence of the second protein in the IP sample indicates an interaction.

-

Cellular Reporter Assay for Pathway Activity

-

Principle : To measure the functional impact of USP15 on a specific signaling pathway's transcriptional output.

-

Methodology :

-

Cell Transfection : Co-transfect cells (e.g., A549 cells for TGF-β) with a pathway-specific luciferase reporter plasmid (e.g., (CAGA)12-Luc for TGF-β) and a constitutively expressed control reporter (e.g., Renilla luciferase). Also, introduce siRNA targeting USP15 or a non-targeting control siRNA.

-

Stimulation : After 24-48 hours to allow for protein knockdown, stimulate the cells with the appropriate ligand (e.g., TGF-β1).

-

Lysis and Measurement : Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

-

Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A significant decrease in normalized luciferase activity in USP15-depleted cells compared to control cells upon stimulation indicates that USP15 is a positive regulator of the pathway.

-

Therapeutic Implications and Drug Development

The central role of USP15 in pathways that are frequently dysregulated in human disease makes it an attractive target for therapeutic intervention.[2][21]

-

Oncology : The amplification of the USP15 gene and its role in promoting oncogenic TGF-β signaling in glioblastoma, breast, and ovarian cancers highlight its potential as a cancer target.[4][12] Furthermore, its function in HR repair suggests that inhibiting USP15 could sensitize BRCA-proficient tumors to PARP inhibitors, expanding the utility of this class of drugs.[6][20]

-

Inflammatory and Autoimmune Diseases : Given its complex role in regulating NF-κB and other immune signaling pathways, modulating USP15 activity could offer therapeutic benefits for inflammatory disorders.[7]

-

Inhibitor Development : The development of specific USP15 inhibitors is an active area of research. Strategies include the screening of small-molecule libraries and the engineering of ubiquitin variants (UbVs) that can selectively bind to and inhibit USP15.[22][23]

| Inhibitor | Type | IC50 | Mechanism of Action | Therapeutic Area |

| Mitoxantrone | Small Molecule | ~33 µM | Binds near the catalytic site, likely through hydrophobic interactions. | Oncology, MS |

| Ubiquitin Variants (UbVs) | Engineered Protein | Potent (nM range) | Bind and lock the catalytic site in an inactive conformation or target adaptor domains. | Research, Potential Therapeutics |

| USP15-Inh | Small Molecule | Not specified | Selectively damages leukemia progenitor cells by re-engaging redox responses. | Oncology (Leukemia) |

Conclusion

USP15 is a deubiquitinase with a remarkably diverse and critical set of functions in cellular regulation. From fine-tuning the output of major signaling pathways like TGF-β and NF-κB to standing guard over genome integrity and orchestrating antiviral defenses, its influence is far-reaching. While its context-dependent dual roles present a challenge, they also offer a wealth of opportunities for therapeutic intervention. A deeper understanding of its substrate specificity and regulatory mechanisms will be paramount for successfully targeting USP15 in cancer, inflammatory diseases, and beyond. Continued research and the development of selective inhibitors will undoubtedly unlock the full therapeutic potential of modulating this master regulatory enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The Regulations of Deubiquitinase USP15 and Its Pathophysiological Mechanisms in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Multifaceted Roles of USP15 in Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The deubiquitylating enzyme USP15 regulates homologous recombination repair and cancer cell response to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. genecards.org [genecards.org]

- 9. mdpi.com [mdpi.com]

- 10. Variety in the USP deubiquitinase catalytic mechanism | Life Science Alliance [life-science-alliance.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. USP15 potentiates NF-κB activation by differentially stabilizing TAB2 and TAB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. The ubiquitin-specific protease USP15 promotes RIG-I-mediated antiviral signaling by deubiquitylating TRIM25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ubiquitination in the Antiviral Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cusabio.com [cusabio.com]

- 21. Ubiquitin Variant Inhibitors Meet the Deubiquitinase USP15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Structural and Functional Characterization of Ubiquitin Variant Inhibitors of USP15 - PubMed [pubmed.ncbi.nlm.nih.gov]

Usp15-IN-1: A Technical Guide to its Target Protein and Associated Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 15 (USP15) is a deubiquitinating enzyme (DUB) that plays a critical role in a multitude of cellular processes by removing ubiquitin moieties from target proteins, thereby regulating their stability, activity, and localization.[1][2][3] Its involvement in key signaling pathways, including Transforming Growth Factor-β (TGF-β), Nuclear Factor-kappa B (NF-κB), p53, and innate immunity, has positioned it as a significant therapeutic target in various diseases, particularly cancer.[1][4][5] Usp15-IN-1 is a potent and specific inhibitor of USP15, offering a valuable chemical tool for elucidating the physiological functions of USP15 and for exploring its therapeutic potential.[6][7][8] This technical guide provides a comprehensive overview of this compound, its target protein USP15, and the intricate signaling networks they modulate.

This compound: Properties and Activity

This compound is a small molecule inhibitor designed to specifically target the catalytic activity of USP15. Its inhibitory action allows for the investigation of USP15 function in a controlled and dose-dependent manner.

Quantitative Data for this compound

| Parameter | Value | Cell Lines/System | Reference |

| IC50 | 3.76 μM | In vitro enzymatic assay | [6][7][8] |

| Anti-proliferative IC50 | 1.94 μM | Non-small cell lung carcinoma cells | [6] |

| Anti-proliferative IC50 | 2.22 μM | Leukemia cells | [6] |

The Target Protein: USP15

USP15 is a member of the ubiquitin-specific protease family, characterized by a conserved catalytic domain.[9][10] It is a large, multi-domain protein, which allows for complex regulation and substrate specificity.[11]

Key Substrates and Interacting Partners of USP15

USP15 interacts with and deubiquitinates a wide array of proteins, thereby influencing their function. Some of the key substrates and interacting partners include:

-

TGF-β Receptor I (TβRI): USP15 stabilizes TβRI by removing ubiquitin chains, thus promoting TGF-β signaling.[1][11]

-

SMADs (SMAD1, SMAD2, SMAD3): As downstream effectors of the TGF-β pathway, SMADs are deubiquitinated and activated by USP15.[11][12]

-

MDM2: USP15 stabilizes the E3 ubiquitin ligase MDM2, which in turn negatively regulates the tumor suppressor p53.[1][4]

-

p53: In some contexts, USP15 can directly deubiquitinate and stabilize p53.[1][4]

-

TRIM25: USP15 deubiquitinates and stabilizes TRIM25, a crucial E3 ligase in the RIG-I-mediated antiviral signaling pathway.[13]

-

REST: USP15 is involved in stabilizing newly synthesized RE1-silencing transcription factor (REST).[14]

-

PARP1: USP15 interacts with and deubiquitinates PARP1, a key enzyme in DNA repair.[15]

-

YY1: USP15 can deubiquitinate and stabilize the transcription factor Yin Yang 1 (YY1), which is a known repressor of HIV-1 transcription.[16]

Signaling Pathways Modulated by USP15

The diverse substrate portfolio of USP15 places it at the crossroads of several critical signaling pathways. Inhibition of USP15 with this compound can therefore have profound effects on cellular function.

TGF-β Signaling Pathway

USP15 is a positive regulator of the TGF-β signaling pathway.[1] It deubiquitinates and stabilizes the TGF-β receptor I (TβRI), preventing its degradation and thereby enhancing the cellular response to TGF-β.[1][11] Furthermore, USP15 can deubiquitinate and activate downstream SMAD proteins, which are key transcription factors mediating TGF-β responses.[11][12]

Figure 1: USP15 positively regulates TGF-β signaling by deubiquitinating and stabilizing TβRI.

NF-κB Signaling Pathway

The role of USP15 in the NF-κB pathway is complex and appears to be context-dependent. Some studies suggest that USP15 can deubiquitinate and stabilize IκBα, an inhibitor of NF-κB, thereby suppressing NF-κB activity.[11] However, other reports indicate that USP15 can positively regulate TNFα- and IL-1β-induced NF-κB activation by stabilizing TAK1-binding proteins (TAB2/3).[4]

Figure 2: USP15 can promote NF-κB signaling by stabilizing TAB2/3.

p53 Regulation

USP15's regulation of the tumor suppressor p53 is multifaceted.[1] It can directly deubiquitinate and stabilize p53, leading to the activation of p53 target genes involved in cell cycle arrest and apoptosis.[1][4] Conversely, USP15 can also stabilize MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby indirectly promoting p53 downregulation.[1][4] The net effect of USP15 on p53 activity likely depends on the specific cellular context and post-translational modifications of the involved proteins.

Figure 3: The dual role of USP15 in regulating p53 stability.

RIG-I-Mediated Antiviral Signaling

USP15 plays a crucial role in the innate immune response to viral infections.[13] It deubiquitinates and stabilizes the E3 ubiquitin ligase TRIM25.[13] TRIM25, in turn, mediates the K63-linked ubiquitination of the viral RNA sensor RIG-I, which is essential for its activation and the subsequent production of type I interferons (IFNs).[13] By stabilizing TRIM25, USP15 enhances the RIG-I-mediated antiviral response.[13]

Figure 4: USP15 enhances RIG-I antiviral signaling by stabilizing TRIM25.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to study USP15 and its inhibitors.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This technique is used to determine if two proteins physically interact within a cell.

Workflow:

Figure 5: General workflow for a co-immunoprecipitation experiment.

Detailed Steps:

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to maintain protein-protein interactions. The buffer should contain protease and phosphatase inhibitors.

-

Pre-clearing: The cell lysate is incubated with Protein A/G beads to reduce non-specific binding.

-

Antibody Incubation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-USP15). A control incubation with a non-specific IgG antibody should be performed in parallel.

-

Immunoprecipitation: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-protein complex.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the "prey" protein (e.g., anti-PARP1) and the "bait" protein (USP15) to confirm a successful pulldown.

In Vitro Deubiquitination Assay

This assay directly measures the enzymatic activity of USP15 on a ubiquitinated substrate.

Workflow:

Figure 6: Workflow for an in vitro deubiquitination assay.

Detailed Steps:

-

Substrate Ubiquitination: The substrate protein of interest is ubiquitinated in vitro using purified E1, E2, and E3 enzymes, and ubiquitin.

-

Deubiquitination Reaction: The ubiquitinated substrate is incubated with recombinant, purified USP15 in a reaction buffer. To test the effect of this compound, the inhibitor is pre-incubated with USP15 before adding the substrate.

-

Time Points: The reaction is allowed to proceed for various time points.

-

Reaction Quenching: The reaction is stopped at each time point by adding SDS-PAGE sample buffer and boiling.

-

Western Blot Analysis: The reaction products are resolved by SDS-PAGE and analyzed by western blot using an antibody against the substrate protein. A decrease in the high-molecular-weight smear of ubiquitinated protein and an increase in the unmodified protein band indicate deubiquitinating activity.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

These assays are used to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Workflow:

Figure 7: General workflow for a cell proliferation assay.

Detailed Steps:

-

Cell Seeding: Cells are seeded at an appropriate density in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

-

Reagent Addition:

-

MTT Assay: MTT reagent is added, which is converted by metabolically active cells into a purple formazan product. A solubilization solution is then added to dissolve the formazan crystals.

-

CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added, which generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

-

Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool for probing the multifaceted roles of USP15 in cellular signaling. The deubiquitinase USP15 is a central regulator of numerous pathways critical for cellular homeostasis, and its dysregulation is implicated in a range of pathologies. A thorough understanding of the molecular mechanisms by which USP15 and its inhibitors modulate these pathways is essential for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of this important enzyme and its potential as a drug target.

References

- 1. The Multifaceted Roles of USP15 in Signal Transduction [mdpi.com]

- 2. The Multifaceted Roles of USP15 in Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The Multifaceted Roles of USP15 in Signal Transduction | Semantic Scholar [semanticscholar.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. The structure of the deubiquitinase USP15 reveals a misaligned catalytic triad and an open ubiquitin-binding channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | DUB | TargetMol [targetmol.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. USP15 - Wikipedia [en.wikipedia.org]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. The Regulations of Deubiquitinase USP15 and Its Pathophysiological Mechanisms in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. USP15 ubiquitin specific peptidase 15 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. The Ubiquitin-Specific Protease USP15 Promotes RIG-I–Mediated Antiviral Signaling by Deubiquitylating TRIM25 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The deubiquitylase USP15 stabilizes newly synthesized REST and rescues its expression at mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ectopic USP15 expression inhibits HIV-1 transcription involving changes in YY1 deubiquitination and stability - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ubiquitin-Specific Peptidase 15 in TGF-beta Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer, where it can paradoxically switch from a tumor-suppressive to a tumor-promoting role. A key mechanism governing the fidelity and intensity of TGF-β signaling is the post-translational modification of its components, particularly through ubiquitination. This technical guide provides an in-depth exploration of the multifaceted role of Ubiquitin-Specific Peptidase 15 (USP15), a deubiquitinating enzyme (DUB), in modulating the TGF-β signaling cascade. USP15 has emerged as a critical positive regulator of this pathway, and its intricate interactions present a promising avenue for therapeutic intervention.

Core Mechanism of USP15 in TGF-β Signaling

USP15 primarily enhances TGF-β signaling by stabilizing key components of the pathway that are otherwise targeted for degradation by the ubiquitin-proteasome system. The central role of USP15 involves the deubiquitination of the type I TGF-β receptor (TβR-I) and the E3 ubiquitin ligase SMURF2.

Stabilization of the Type I TGF-β Receptor (TβR-I)

TGF-β signaling is initiated upon ligand binding to the type II TGF-β receptor (TβR-II), which then recruits and phosphorylates TβR-I. The activity of TβR-I is tightly controlled by the E3 ubiquitin ligase SMURF2, which, in complex with the inhibitory SMAD, SMAD7, targets TβR-I for ubiquitination and subsequent proteasomal degradation. This serves as a negative feedback loop to attenuate the signal.

USP15 counteracts this process by directly interacting with the SMAD7-SMURF2 complex at the receptor.[1][2] Through its deubiquitinase activity, USP15 removes the ubiquitin chains from TβR-I, thereby preventing its degradation and leading to its stabilization at the cell surface.[1][2][3] This results in a sustained and amplified downstream signal.

Regulation of SMURF2 Activity

Beyond its direct action on TβR-I, USP15 also targets SMURF2 for deubiquitination.[4][5][6] Specifically, USP15 removes ubiquitin chains from Lys734 in the catalytic C-lobe of SMURF2.[4] This deubiquitination event is crucial for maintaining the catalytic activity of SMURF2.[4][5] This seemingly paradoxical role suggests a highly context-dependent and balanced regulation, where USP15 fine-tunes the overall signaling output.

Interaction with SMAD Proteins

USP15 has also been shown to interact with and deubiquitinate receptor-activated SMADs (R-SMADs), such as SMAD2 and SMAD3.[7][8][9] Monoubiquitination of R-SMADs can inhibit their ability to bind to DNA, thus repressing TGF-β target gene transcription.[9] By removing these ubiquitin marks, USP15 promotes the formation of active SMAD complexes and their subsequent transcriptional activity.[7][9]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the core signaling pathway of USP15 in TGF-β signaling and the logical relationship of its regulatory functions.

References

- 1. Luciferase reporter assay for determination of TGF-β activity [bio-protocol.org]

- 2. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Dynamics of TGF-β signaling reveal adaptive and pulsatile behaviors reflected in the nuclear localization of transcription factor Smad4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The structure of the deubiquitinase USP15 reveals a misaligned catalytic triad and an open ubiquitin-binding channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

USP15's Crucial Role in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 15 (USP15), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in the intricate network of the DNA Damage Response (DDR). Its function is pivotal for maintaining genomic integrity, and its dysregulation is implicated in tumorigenesis. This document provides an in-depth analysis of USP15's involvement in DNA damage repair, focusing on its role in Homologous Recombination (HR) and the stabilization of key DDR proteins. We detail the molecular mechanisms, present quantitative data from key experiments, outline relevant experimental protocols, and visualize the signaling pathways, offering a comprehensive resource for researchers and drug development professionals exploring novel cancer therapeutics.

Introduction: The DNA Damage Response and the Role of Ubiquitination

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells have evolved two primary pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR) pathway.[1] The choice between these pathways is tightly regulated and crucial for maintaining genomic stability. Post-translational modifications, particularly ubiquitination and deubiquitination, are essential for the orchestration of the DDR, controlling protein stability, localization, and activity.[2][3] Deubiquitinating enzymes (DUBs) reverse the ubiquitination process, providing a critical layer of regulatory control. USP15 is a member of the largest subfamily of cysteine protease DUBs and has been identified as a key player in the DDR.[1]

Core Mechanism I: USP15 as a Key Regulator of Homologous Recombination

Recent evidence has firmly established USP15 as a vital component of the HR repair pathway.[1][2] Its primary function in this context is to ensure the proper retention of the BRCA1/BARD1 complex at the sites of DNA damage, a critical step for initiating DNA end resection and subsequent repair.[1][4]

Signaling Pathway and Molecular Interactions

Upon the induction of a DSB, the apical DDR kinase Ataxia-Telangiectasia Mutated (ATM) is activated.[2] This initiates a signaling cascade leading to the recruitment of USP15 to the damage site. The key steps are as follows:

-

Recruitment by MDC1: The Mediator of DNA Damage Checkpoint 1 (MDC1) protein is an early responder to DSBs. USP15 is recruited to these sites through a direct interaction with MDC1.[1][4]

-

ATM-Dependent Phosphorylation: This recruitment is contingent upon the phosphorylation of USP15 at serine 678 (S678) by ATM.[1][2] Mutations preventing this phosphorylation (e.g., S678A) abrogate USP15's ability to localize to DSBs and perform its function in HR.[1]

-

Deubiquitination of BARD1: Once at the DSB, USP15's deubiquitinase activity targets the BRCA1-Associated RING Domain 1 (BARD1) protein. Specifically, USP15 deubiquitinates the BRCT domain of BARD1.[1][5]

-

Enhanced BARD1-HP1γ Interaction: The deubiquitination of BARD1 by USP15 promotes its interaction with Heterochromatin Protein 1 gamma (HP1γ).[1][4]

-

BRCA1/BARD1 Retention: This enhanced interaction is crucial for the stable retention of the entire BRCA1/BARD1 heterodimer at the DSB site during later stages of the repair process.[1]

-

Promotion of HR: By ensuring the sustained presence of BRCA1/BARD1, USP15 facilitates DNA end resection and promotes efficient HR repair.[1]

Depletion of USP15 does not affect the recruitment of upstream factors like γH2AX, MDC1, or RNF8, but specifically impairs the accumulation of downstream effectors such as BARD1, BRCA1, RPA, and RAD51 at damage sites.[1]

Caption: USP15 signaling pathway in Homologous Recombination.

Quantitative Data: USP15 Depletion Impairs HR and Sensitizes Cells to PARP Inhibitors

The functional consequences of USP15 loss have been quantified through various cellular assays. Depletion of USP15 leads to a significant defect in HR, which in turn creates a synthetic lethal relationship with the inhibition of Poly-(ADP-ribose) polymerase (PARP).

| Experimental Readout | Control Cells | USP15-KO Cells | Fold Change/Effect | Citation |

| HR Efficiency (DR-GFP Assay) | Normalized to 100% | ~40-50% | ~2-fold decrease | [1][4] |

| NHEJ Efficiency (EJ5-GFP Assay) | Normalized to 100% | ~120% | Minor increase | [1][4] |

| γH2AX Foci (24h post-IR) | Baseline levels | Sustained high levels | Defective repair | [1] |

| RAD51 Foci Formation (post-IR) | Robust formation | Compromised accumulation | Impaired HR initiation | [1] |

| Sensitivity to PARP Inhibitor (AZD2281) | Less sensitive | Hypersensitive | Increased cell killing | [1] |

| Spontaneous 53BP1 Foci | Low | Significantly increased | Increased genomic stress | [6] |

| Spontaneous Micronuclei | Low | Significantly increased | Increased genomic instability | [6] |

Core Mechanism II: USP15 Stabilizes ATM via K48-Linked Deubiquitination

Beyond its role downstream of ATM, USP15 also acts as a crucial upstream regulator by directly controlling the stability of the ATM protein itself. This positions USP15 as a master regulator of the DSB response, influencing both the core sensor kinase and downstream effector pathways.

Signaling Pathway and Molecular Interactions

In response to radiation-induced DNA damage, USP15 expression is upregulated.[7][8] USP15 then directly interacts with and stabilizes ATM.

-

Direct Interaction: USP15 physically binds to ATM. This interaction has been confirmed through co-immunoprecipitation and proximity ligation assays.[7]

-

K48-Linked Deubiquitination: USP15 specifically removes K48-linked ubiquitin chains from ATM.[7][8] K48-linked ubiquitination is a canonical signal for proteasomal degradation.[9]

-

ATM Stabilization: By removing the degradation signal, USP15 protects ATM from being broken down by the proteasome, thereby increasing its cellular abundance and ensuring a robust and sustained DDR.[7]

-

Amplified DDR Signaling: Stabilized ATM can then phosphorylate its numerous downstream targets (e.g., H2AX, CHK2, and USP15 itself) to fully activate cell cycle checkpoints and DNA repair.[7][10]

Pharmacological inhibition or genetic depletion of USP15 leads to reduced ATM levels, exacerbating DNA damage and tissue injury following radiation.[7][8]

Caption: USP15-mediated stabilization of ATM.

Other Key Interactions of USP15 in Genome Integrity

-

FUS: USP15 interacts with and stabilizes the DNA repair factor FUS (fused in sarcoma). Depletion of USP15 in leukemia cells reduces cytoplasmic FUS levels, linking USP15 to the DDR in the context of hematopoiesis.[6][11]

-

PARP1: There is evidence suggesting that USP15 can interact with and deubiquitinate PARP1, thereby increasing its stability and promoting DNA repair and proliferation in certain cancer cells.[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to elucidate USP15's function.

Immunofluorescence (IF) for DNA Damage Foci

-

Objective: To visualize the recruitment and retention of DDR proteins (e.g., γH2AX, 53BP1, RAD51) to sites of DSBs.

-

Methodology:

-

Seed cells (e.g., U2OS or HeLa) on glass coverslips.

-

Induce DNA damage (e.g., 2-10 Gy of ionizing radiation) and allow cells to recover for specified time points (e.g., 1, 8, 24 hours).

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-γH2AX, mouse anti-53BP1) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

-

Mount coverslips onto slides and visualize using a fluorescence or confocal microscope.

-

Quantify by counting the number of foci per cell. A cell is typically scored as positive if it contains >10 foci.[6]

-

Co-Immunoprecipitation (Co-IP) and In Vivo Ubiquitination Assay

-

Objective: To determine protein-protein interactions (e.g., USP15-BARD1, USP15-ATM) and assess the ubiquitination status of a target protein in vivo.

-

Methodology:

-

Transfect HEK293T cells with expression vectors for tagged proteins (e.g., HA-USP15, Flag-BARD1, His-Ubiquitin).

-

For ubiquitination assays, treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Lyse cells in a non-denaturing lysis buffer (for Co-IP) or a denaturing buffer (1% SDS, for ubiquitination assays) to disrupt protein complexes.

-

For ubiquitination assays, dilute the denatured lysate 10-fold with non-denaturing buffer to renature proteins.

-

Incubate the lysate with an antibody against the protein of interest (e.g., anti-Flag) coupled to Protein A/G magnetic beads overnight at 4°C.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using antibodies against the interacting partner (for Co-IP) or against the ubiquitin tag (e.g., anti-His or anti-HA) to detect ubiquitinated species.[1]

-

DR-GFP Homologous Recombination Reporter Assay

-

Objective: To quantitatively measure the efficiency of HR in living cells.

-

Methodology:

-

Use a cell line (e.g., U2OS-DR-GFP) that has a stably integrated HR reporter cassette. The cassette contains a mutated GFP gene (SceGFP) and a downstream GFP donor fragment.

-

Co-transfect the cells with an expression vector for the I-SceI endonuclease (to create a specific DSB in the reporter) and a control plasmid (e.g., mCherry to track transfection efficiency).

-

In parallel, knockdown or knockout USP15 using siRNA or CRISPR-Cas9.

-

After 48-72 hours, successful HR repair of the DSB using the donor template will reconstitute a functional GFP gene.

-

Harvest the cells and analyze the percentage of GFP-positive cells within the transfected (mCherry-positive) population using flow cytometry.

-

Normalize the HR efficiency of USP15-depleted cells to that of control cells.[1]

-

Caption: General experimental workflow to study USP15 in DNA repair.

Clinical Significance and Therapeutic Implications

The critical role of USP15 in DNA repair has significant implications for cancer therapy.

-

Biomarker for PARP Inhibitor Sensitivity: Cancers with deletions or inactivating mutations in USP15 exhibit HR defects.[1][13] These tumors may be susceptible to treatment with PARP inhibitors, expanding the utility of these drugs beyond just BRCA1/2-mutated cancers.[1][5] Therefore, USP15 status could serve as a potential biomarker to stratify patients for PARP inhibitor therapy.

-

Potential Drug Target: Conversely, in tumors with proficient HR, inhibiting USP15 could be a strategy to induce "BRCAness" and sensitize them to PARP inhibitors or other DNA-damaging agents. Developing small molecule inhibitors against USP15 is an active area of research for combination cancer therapies.

-

Radiotherapy: The finding that USP15 stabilizes ATM suggests that inhibiting USP15 could also sensitize tumors to radiotherapy, which relies on inducing catastrophic DNA damage in cancer cells.[7]

Conclusion

USP15 is a multifaceted deubiquitinase that acts as a central node in the DNA damage response. It safeguards genomic stability through at least two critical mechanisms: promoting the retention of the BRCA1/BARD1 complex at DSBs to facilitate Homologous Recombination, and directly stabilizing the master DDR kinase ATM. Loss of USP15 function cripples the HR pathway, leading to genomic instability and creating a therapeutic vulnerability that can be exploited with agents like PARP inhibitors. A thorough understanding of these pathways is essential for developing novel biomarkers and therapeutic strategies aimed at targeting DNA repair pathways in cancer.

References

- 1. The deubiquitylating enzyme USP15 regulates homologous recombination repair and cancer cell response to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of deubiquitinating enzymes in DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The deubiquitylating enzyme USP15 regulates homologous recombination repair and cancer cell response to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. USP15 Deubiquitinase Safeguards Hematopoiesis and Genome Integrity in Hematopoietic Stem Cells and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. USP15 regulates radiation-induced DNA damage and intestinal injury through K48-linked deubiquitination and stabilisation of ATM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ubiquitination Links DNA Damage and Repair Signaling to Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) The Deubiquitylating Enzyme USP15 Regulates [research.amanote.com]

- 11. USP15 Deubiquitinase Safeguards Hematopoiesis and Genome Integrity in Hematopoietic Stem Cells and Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cusabio.com [cusabio.com]

Usp15-IN-1: A Deep Dive into a Novel Cancer Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-specific protease 15 (USP15) has emerged as a compelling target in oncology. As a deubiquitinating enzyme (DUB), USP15 plays a critical role in regulating the stability and function of key proteins involved in major cancer-associated signaling pathways, including the TGF-β, p53-MDM2, and Wnt/β-catenin pathways. Its dysregulation is implicated in the progression of various cancers, making it an attractive molecule for therapeutic intervention. Usp15-IN-1 is a potent and specific inhibitor of USP15 that has demonstrated significant anti-proliferative activity in cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its impact on critical signaling networks.

Introduction to USP15 in Cancer

Ubiquitination is a critical post-translational modification that governs protein fate and function. Deubiquitinating enzymes (DUBs) counteract this process, and their dysregulation can lead to oncogenesis. USP15 is a member of the ubiquitin-specific protease family and has been shown to be overexpressed in several cancers, including breast cancer, gastric cancer, and glioblastoma.[1][2] By removing ubiquitin chains from target proteins, USP15 can stabilize oncoproteins and key signaling mediators, thereby promoting cancer cell proliferation, survival, and invasion.[1][3] The multifaceted role of USP15 in various cancer-promoting pathways underscores its potential as a therapeutic target.

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor designed to specifically target the catalytic activity of USP15. By inhibiting USP15, this compound promotes the degradation of key oncoproteins, leading to anti-cancer effects.

Quantitative Data on this compound Efficacy

The following table summarizes the in vitro efficacy of this compound against various cancer cell lines.

| Compound | Target | Assay | Cell Line(s) | IC50 (µM) | Reference |

| This compound | USP15 | Biochemical Assay | - | 3.76 | [4] |

| This compound | Cell Proliferation | Cell Proliferation Assay | Non-small cell lung carcinoma | 1.94 | [4] |

| This compound | Cell Proliferation | Cell Proliferation Assay | Leukemia cells | 2.22 | [4] |

Signaling Pathways Modulated by this compound

USP15 is a key regulator of several critical signaling pathways implicated in cancer. This compound, by inhibiting USP15, can modulate these pathways to exert its anti-tumor effects.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. USP15 has been shown to deubiquitinate and stabilize the TGF-β receptor I (TβRI), thereby enhancing TGF-β signaling.[5][6] Inhibition of USP15 by this compound is expected to destabilize TβRI and attenuate pro-oncogenic TGF-β signaling.

Caption: TGF-β signaling pathway and the role of USP15.

p53-MDM2 Signaling Pathway

The tumor suppressor p53 is a crucial regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP15 has been shown to deubiquitinate and stabilize MDM2, thereby promoting the degradation of p53 and suppressing its tumor-suppressive functions.[7][8] By inhibiting USP15, this compound can lead to the destabilization of MDM2, resulting in the stabilization and activation of p53.

Caption: Regulation of the p53-MDM2 pathway by USP15.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. In some contexts, USP15 has been shown to regulate the Wnt/β-catenin signaling pathway. For instance, in gastric cancer, USP15 overexpression promotes the nuclear expression of β-catenin, thereby activating the pathway and promoting malignancy.[3] Inhibition of USP15 with this compound could therefore suppress oncogenic Wnt/β-catenin signaling.

Caption: Wnt/β-catenin signaling and the influence of USP15.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

In Vitro USP15 Deubiquitinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of USP15.

Workflow:

Caption: Workflow for in vitro DUB inhibition assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human USP15 enzyme

-

This compound (dissolved in DMSO)

-

Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 48 µL of recombinant USP15 (final concentration ~1-5 nM) to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the reaction by adding 50 µL of Ub-AMC substrate (final concentration ~100-500 nM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.

-

Calculate the reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Workflow:

Caption: Workflow for cell proliferation assay.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines (e.g., non-small cell lung carcinoma, leukemia)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

-

96-well clear or white microplates

-

Luminometer or absorbance plate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

-

Immunoprecipitation and Western Blotting

This protocol is used to assess the effect of this compound on the ubiquitination status of USP15 target proteins.

Workflow:

Caption: Workflow for Immunoprecipitation and Western Blotting.

Methodology:

-

Reagents and Materials:

-

Cancer cell line of interest

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the target protein (for IP)

-

Protein A/G agarose or magnetic beads

-

Primary antibodies against ubiquitin and the target protein (for Western blot)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Culture cells and treat with this compound or DMSO for the desired time. Add a proteasome inhibitor for the last 4-6 hours of treatment to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against ubiquitin and the target protein.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

Analyze the changes in the ubiquitination levels of the target protein upon treatment with this compound.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of various cancers. Its ability to specifically inhibit USP15 and modulate key oncogenic signaling pathways provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the full potential of this compound. Future studies should focus on in vivo efficacy studies, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to enhance its anti-cancer activity. A deeper understanding of the complex role of USP15 in different cancer contexts will be crucial for the successful clinical translation of USP15 inhibitors like this compound.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. A Regulatory Network Analysis of the Importance of USP15 in Breast Cancer Metastasis and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ubiquitin-specific protease 15 contributes to gastric cancer progression by regulating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubiquitin-Specific Protease 15 Maintains Transforming Growth Factor-β Pathway Activity by Deubiquitinating Transforming Growth Factor-β Receptor I during Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. USP15 stabilizes MDM2 to mediate cancer cell survival and inhibit antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

An In-depth Technical Guide to USP15: Substrates, Interacting Proteins, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Peptidase 15 (USP15) is a deubiquitinating enzyme (DUB) that plays a crucial role in a multitude of cellular processes by removing ubiquitin from target proteins, thereby regulating their stability, activity, and localization.[1][2] As a member of the largest family of DUBs, the ubiquitin-specific proteases, USP15 is involved in diverse signaling pathways, including those critical for cancer progression, immune response, and neurodegenerative diseases.[1][2][3] Its complex and often contradictory roles in different cellular contexts make it an intriguing subject of study and a potential therapeutic target.[1][2] This guide provides a comprehensive overview of the known substrates and interacting partners of USP15, details the experimental methodologies used to identify them, and visualizes its involvement in key signaling pathways.

Quantitative Data Summary: USP15 Substrates and Interacting Proteins

The identification of USP15 substrates and interacting proteins is critical to understanding its cellular functions. The following tables summarize the key molecules known to associate with USP15.

Table 1: Validated Substrates of USP15

| Substrate | Cellular Process/Pathway | Consequence of Deubiquitination | Reference(s) |

| TGF-β Receptor I (TβRI/ALK5) | TGF-β Signaling | Stabilization, enhanced signaling | [3][4] |

| BMP Receptor I (ALK3) | BMP Signaling | Stabilization, enhanced signaling | [3] |

| R-SMADs (SMAD1, SMAD2, SMAD3) | TGF-β/BMP Signaling | Stabilization and activation | [3][4] |

| MDM2 | p53 Signaling | Stabilization, leading to p53 degradation | [2][3] |

| p53 | p53 Signaling | Stabilization (context-dependent) | [2][3] |

| Keap1 | Nrf2-Keap1 Pathway | Stabilization, leading to Nrf2 degradation | [3][5] |

| IκBα | NF-κB Signaling | Stabilization, inhibition of NF-κB pathway | [2][6] |

| TAB2/3 | NF-κB Signaling | Stabilization, activation of NF-κB pathway | [2][3] |

| BARD1 | DNA Damage Repair (HR) | Facilitates interaction with HP1γ | [7] |

| PRP31 | RNA Splicing | Regulation of spliceosome dynamics | [8][9] |

| HPV16 E6 Oncoprotein | Viral Oncology | Stabilization | [3][6] |

| FKBP5 | Apoptosis | Stabilization, promotion of apoptosis | [2] |

| TET2 | Immune Response | Inhibition of activity | [2] |

| IRS2 | IGF-1 Signaling | Regulation of signaling | [2] |

| HBx Protein | Viral Oncology | Stabilization | [2] |

| Mitochondrial Proteins | Mitophagy | Antagonizes Parkin-mediated ubiquitination | [10][11] |

Table 2: USP15 Interacting Proteins

| Interacting Protein | Function/Complex | Method of Identification | Reference(s) |

| COP9 Signalosome (CSN) | Cullin-RING Ligase Regulation | Mass Spectrometry, Co-IP | [3][4][6] |

| SMURF2 | E3 Ubiquitin Ligase | Co-IP | [3] |

| USP4 | Deubiquitinating Enzyme | Co-IP | [3][8] |

| SART3 | Splicing Factor/Targeting Factor | Co-IP | [3][8] |

| PRP19 Complex | E3 Ubiquitin Ligase (for PRP31) | Functional Assay | [8][9] |

| PRP8 | Spliceosome Component | Functional Assay | [9] |

| HP1γ | Chromatin Protein | Co-IP | [7] |

| Parkin | E3 Ubiquitin Ligase | Functional Assay | [3][10] |

Experimental Protocols

The identification and validation of USP15 substrates and interactors rely on a combination of biochemical, genetic, and biophysical methods.[12] Below are detailed methodologies for key experiments.

Co-IP is a gold-standard technique to identify and confirm protein-protein interactions in vivo.[13]

-

Principle: An antibody targeting a known protein (the "bait") is used to pull down this protein from a cell lysate. Proteins that interact with the bait protein are also pulled down and can be identified by Western blotting.

-

Protocol:

-

Cell Lysis: Culture and harvest cells expressing the bait and potential prey proteins. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-USP15) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein (the "prey").

-

This assay directly assesses the ability of a DUB to remove ubiquitin chains from a specific substrate.

-

Principle: A ubiquitinated substrate is incubated with a purified DUB enzyme. The change in the substrate's ubiquitination status is then analyzed, typically by Western blotting.

-

Protocol:

-

Substrate Preparation: Prepare the ubiquitinated substrate. This can be achieved through an in vitro ubiquitination reaction using purified E1, E2, E3 ligases, ubiquitin, and the substrate protein, or by immunoprecipitating the ubiquitinated substrate from cell lysates.

-

DUB Enzyme Preparation: Purify recombinant USP15 (both wild-type and a catalytically inactive mutant, e.g., C269A, as a negative control) from an expression system like E. coli.[7]

-

Deubiquitination Reaction: Incubate the ubiquitinated substrate with purified USP15 in a DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT) at 37°C for a specified time course (e.g., 0, 30, 60, 90 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein. A successful deubiquitination will show a decrease in high-molecular-weight ubiquitinated species and an increase in the unmodified substrate band.

-

TAP-MS is a high-throughput method used to identify protein interaction networks.[13][14]

-

Principle: A protein of interest is expressed as a fusion protein with a tandem affinity purification (TAP) tag. The protein and its binding partners are isolated from a cell lysate through two successive affinity purification steps, which minimizes the isolation of non-specific binders. The final purified protein complexes are then identified by mass spectrometry.

-

Protocol:

-

Vector Construction and Expression: Clone the cDNA of the protein of interest (e.g., USP15) into a vector containing a TAP tag (e.g., Protein A - TEV cleavage site - Calmodulin Binding Peptide). Express this construct in a suitable host system (e.g., yeast or mammalian cells).

-

First Affinity Purification: Lyse the cells and incubate the lysate with IgG-coupled beads to bind the Protein A portion of the tag. Wash the beads extensively.

-

Elution: Cleave the bound complexes from the IgG beads by incubation with Tobacco Etch Virus (TEV) protease.

-

Second Affinity Purification: Incubate the TEV eluate with calmodulin-coated beads in the presence of calcium. The Calmodulin Binding Peptide portion of the tag will bind to the beads.

-

Final Elution: After further washing, elute the purified protein complexes by adding a calcium-chelating agent like EGTA.

-

Mass Spectrometry Analysis: Separate the proteins in the final eluate by 1D SDS-PAGE. Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins represent the interactome of the original bait protein.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the complex roles of USP15.

References

- 1. mdpi.com [mdpi.com]

- 2. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Regulations of Deubiquitinase USP15 and Its Pathophysiological Mechanisms in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The deubiquitinase USP15 modulates cellular redox and is a therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. USP15 regulates dynamic protein-protein interactions of the spliceosome through deubiquitination of PRP31 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The deubiquitinase USP15 antagonizes Parkin-mediated mitochondrial ubiquitination and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of USP15: A Double-Edged Sword in Cancer Biology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction